molecular formula C6H7N3O2 B1269485 5-Methyl-3-nitropyridin-2-amine CAS No. 7598-26-7

5-Methyl-3-nitropyridin-2-amine

Cat. No. B1269485
CAS RN: 7598-26-7
M. Wt: 153.14 g/mol
InChI Key: ZJKGRSJMFDIRPX-UHFFFAOYSA-N
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Patent
US08093247B2

Procedure details

To concentrated HBr (48%, 28.6 mL) was added 5-methyl-3-nitro-pyridin-2-ylamine (5 g, 32.6 mmol) in portions at 0° C. temperature with stirring. The mixture was stirred until the internal temperature reached to −10° C., then bromine was added drop wise. A solution of NaNO2 (7.6 g, 110.84 mmol) in water (11 mL) was added slowly to maintain the reaction mixture temperature below 0° C. The dark mixture (gas evolution was observed) was stirred for 1 h at 0° C. then was carefully treated (slow addition) with a solution of NaOH (12 g, 300 mmol) in water (17 mL) while maintaining the internal temperature below 20° C. The mixture was stirred for an additional 1 h, then was filtered, dried under vacuum for 6 h and purified by recrystallization using 95% EtOH to get pure 2-bromo-5-methyl-3-nitro-pyridine (1.96 g) as yellow solid in 28% first crop yield. ESMS m/z (relative intensity): 217 (M+H)+ (100).
Name
Quantity
28.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.6 g
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
solvent
Reaction Step Three
Name
Quantity
12 g
Type
reactant
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BrH:1].[CH3:2][C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[C:6](N)=[N:7][CH:8]=1.BrBr.N([O-])=O.[Na+].[OH-].[Na+]>O>[Br:1][C:6]1[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][C:3]([CH3:2])=[CH:8][N:7]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
28.6 mL
Type
reactant
Smiles
Br
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C=C(C(=NC1)N)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
7.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
11 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
17 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred until the internal temperature
CUSTOM
Type
CUSTOM
Details
reached to −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction mixture temperature below 0° C
STIRRING
Type
STIRRING
Details
The dark mixture (gas evolution was observed) was stirred for 1 h at 0° C.
Duration
1 h
ADDITION
Type
ADDITION
Details
then was carefully treated
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 20° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
purified by recrystallization

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.